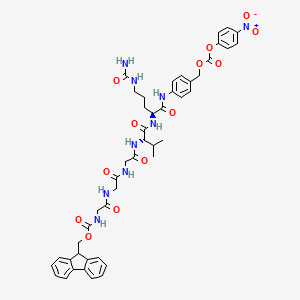
2-(cyclopropylmethyl)-N'-(9-fluoro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)-3-(3,3,3-trifluoropropyl)butanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-983970 is an oral pan-Notch inhibitor developed for the treatment of various cancers. It has demonstrated significant anti-tumor activity in preclinical models, particularly in T-cell acute lymphoblastic leukemia and solid tumor xenograft models .
Preparation Methods
The synthesis of BMS-983970 involves a series of chemical reactions, primarily focusing on the 1,4-benzodiazepinone series. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is prepared through a series of steps involving the formation of key intermediates, followed by specific reaction conditions to achieve the final product .
Chemical Reactions Analysis
BMS-983970 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
BMS-983970 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Notch signaling pathway and its role in cancer.
Biology: Investigated for its effects on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating various cancers, including T-cell acute lymphoblastic leukemia, breast cancer, non-small cell lung cancer, and colorectal carcinoma.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery
Mechanism of Action
BMS-983970 exerts its effects by inhibiting the Notch signaling pathway. The compound targets the γ-secretase enzyme, which is responsible for releasing the Notch intracellular domain. This domain then translocates to the nucleus and binds to the transcription factor CSL, activating the transcription of various target genes. By inhibiting this pathway, BMS-983970 can reduce uncontrolled cell proliferation, enhance apoptosis, and inhibit angiogenesis and metastasis .
Comparison with Similar Compounds
BMS-983970 is unique compared to other Notch inhibitors due to its oral bioavailability and potent anti-tumor activity. Similar compounds include:
BMS-906024: Another potent pan-Notch inhibitor, administered intravenously, with robust anti-tumor activity in multiple tumor xenograft models.
BMS-986012: A monoclonal antibody targeting Fuc-GM1, used in combination with nivolumab and chemotherapy for treating extensive-stage small cell lung cancer.
BMS-986122: A selective positive allosteric modulator of the μ-opioid receptor, investigated for its analgesic effects with reduced side effects compared to conventional opioid analgesics .
Properties
Molecular Formula |
C26H26F4N4O3 |
|---|---|
Molecular Weight |
518.5 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)-N'-(9-fluoro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)-3-(3,3,3-trifluoropropyl)butanediamide |
InChI |
InChI=1S/C26H26F4N4O3/c27-19-8-4-7-17-20(15-5-2-1-3-6-15)32-23(25(37)33-21(17)19)34-24(36)16(11-12-26(28,29)30)18(22(31)35)13-14-9-10-14/h1-8,14,16,18,23H,9-13H2,(H2,31,35)(H,33,37)(H,34,36) |
InChI Key |
RANYIWAZSQWERN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(C(CCC(F)(F)F)C(=O)NC2C(=O)NC3=C(C=CC=C3F)C(=N2)C4=CC=CC=C4)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-[5-[2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid](/img/structure/B11931408.png)
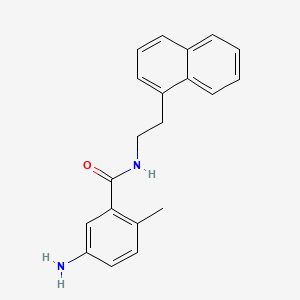


![heptadecan-9-yl 10-[2-hydroxyethyl-(8-nonoxy-8-oxooctyl)amino]decanoate](/img/structure/B11931456.png)
![bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate](/img/structure/B11931462.png)
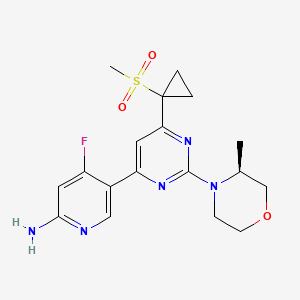
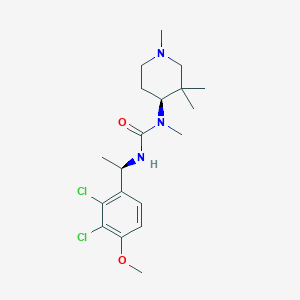
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B11931490.png)
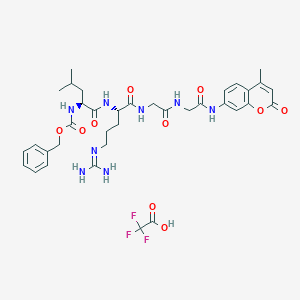

![3-[2-[2-[2-[2-[2-[[4-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11931503.png)
